molecular formula C16H19F5N5O5P B12318600 Sitagliptin EP Impurity B

Sitagliptin EP Impurity B

Numéro de catalogue: B12318600
Poids moléculaire: 487.32 g/mol
Clé InChI: UOKMPNRCGWVMBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Sitagliptin EP Impurity B is also referred to as Sitagliptin 4-Desfluoro Impurity or 2,5-Difluoro Sitagliptin (USP) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for the synthesis of Sitagliptin EP Impurity B. These methods include chemical resolution and asymmetric hydrogenation .

    Chemical Resolution: This method involves the reduction of enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid.

    Asymmetric Hydrogenation: This method involves the hydrogenation of β-ketomide intermediates.

Industrial Production Methods

The industrial production of Sitagliptin and its impurities typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Sitagliptin EP Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in isopropanol at low temperatures.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Sitagliptin EP Impurity B has several scientific research applications, including:

    Pharmaceutical Research: It is used as a reference standard in the quality control and validation of Sitagliptin formulations.

    Analytical Chemistry: It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

    Toxicological Studies: It is used to evaluate the toxicity and safety of Sitagliptin and its impurities.

Mécanisme D'action

Sitagliptin EP Impurity B, like Sitagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon release, thereby improving blood glucose control .

Comparaison Avec Des Composés Similaires

Sitagliptin EP Impurity B can be compared with other impurities of Sitagliptin, such as:

    Sitagliptin EP Impurity A:

    Sitagliptin EP Impurity C: Another impurity with a similar chemical structure but different functional groups.

The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and interactions with biological targets .

Propriétés

Formule moléculaire

C16H19F5N5O5P

Poids moléculaire

487.32 g/mol

Nom IUPAC

3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)

Clé InChI

UOKMPNRCGWVMBY-UHFFFAOYSA-N

SMILES canonique

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.